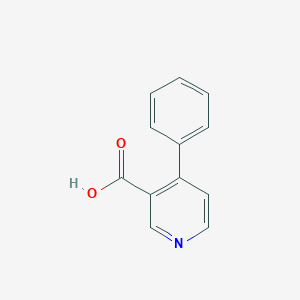

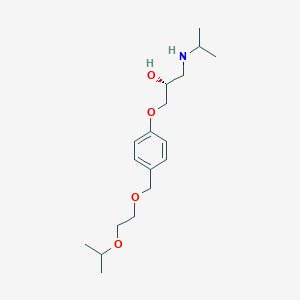

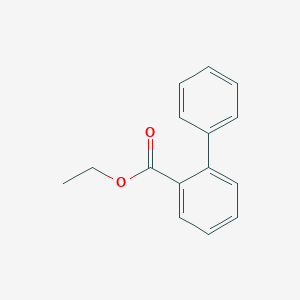

4-Phenylnicotinic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-phenylnicotinic acid, such as 4-aminonicotinic acid, involves a multi-step process starting from precursors like isoquinoline. The synthesis route includes oxidation, intramolecular dehydration, ammonolysis, and Hofmann rearrangement reactions, leading to high-purity final products suitable for large-scale production (He Jun-hua, 2010).

Molecular Structure Analysis

Although specific studies on the molecular structure of 4-phenylnicotinic acid were not found, similar compounds often exhibit complex molecular structures with multiple functional groups, influencing their reactivity and interactions in chemical reactions.

Chemical Reactions and Properties

Compounds like 4-phenylnicotinic acid are often involved in reactions typical of carboxylic acids and aromatic compounds. They can undergo reactions like dehydrative amidation, facilitated by catalysts such as 2,4-bis(trifluoromethyl)phenylboronic acid, indicating the potential for forming amide bonds and engaging in peptide synthesis (Ke Wang et al., 2018).

Applications De Recherche Scientifique

-

Pharmaceutical Chemistry

- Application : Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .

- Methods of Application : The specific methods of application or experimental procedures vary depending on the disease being treated. Generally, these derivatives are synthesized and then used in the formulation of drugs .

- Results or Outcomes : Some derivatives have proven effective against Alzheimer’s disease .

-

Antimycobacterial Activity

- Application : Certain nicotinic acid hydrazides have been synthesized and evaluated for their potential in vitro antimycobacterial activity against M. tuberculosis .

- Methods of Application : The specific methods of application or experimental procedures involve the synthesis of 6-aryl-2-methylnicotinohydrazides and their evaluation against M. tuberculosis .

- Results or Outcomes : The results showed that isatin hydrazides are remarkably more active than the parent hydrazide .

-

Material Science

- Application : Phenylquinoline-4-carboxylic acid derivatives have garnered significant attention in recent years due to their diverse industrial applications .

- Methods of Application : The specific methods of application or experimental procedures involve the synthesis of phenylquinoline-4-carboxylic acid derivatives .

- Results or Outcomes : The industrial applications of these derivatives are highlighted, underscoring their potential as promising materials .

-

Cosmeceutical Ingredient

- Application : Nicotinamide is suggested to be useful as a cosmeceutical ingredient to attenuate skin aging and hyperpigmentation .

- Methods of Application : Nicotinamide is applied topically, either alone or in combination with other active ingredients .

- Results or Outcomes : Topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation in clinical trials .

Safety And Hazards

- Toxicity : While 4-Phenylnicotinic acid is generally considered low-toxicity, proper handling and storage are essential.

- Irritant : It may irritate the skin, eyes, or respiratory tract.

- Environmental Impact : Dispose of it responsibly to prevent environmental contamination.

Orientations Futures

Research on 4-Phenylnicotinic acid continues to explore its potential applications in:

- Medicine : Investigating its pharmacological effects and therapeutic uses.

- Materials Science : Developing novel materials based on its structure.

- Catalysis : Utilizing it as a catalyst or ligand in chemical reactions.

Propriétés

IUPAC Name |

4-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFLWFBUKXQGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376587 | |

| Record name | 4-PHENYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylnicotinic acid | |

CAS RN |

103863-14-5 | |

| Record name | 4-Phenyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103863-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-PHENYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)

![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)